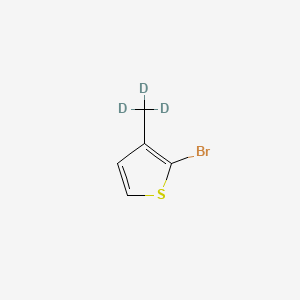

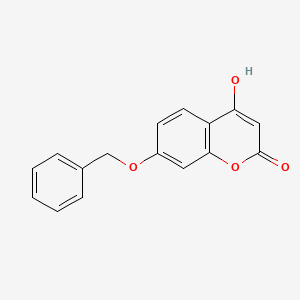

![molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6](/img/structure/B562720.png)

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine

説明

“N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine” is a compound with the molecular formula C19H24N2 . It is also known by other names such as “N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine” and "Despropionyl fentanyl-d5" . The molecular weight of this compound is 285.4 g/mol .

Molecular Structure Analysis

The InChI of the compound isInChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D . The Canonical SMILES of the compound is C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 . The Isomeric SMILES of the compound is [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] . Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 5 . The Exact Mass of the compound is 285.225332504 g/mol . The Monoisotopic Mass of the compound is also 285.225332504 g/mol . The Topological Polar Surface Area of the compound is 15.3 Ų . The compound has a Heavy Atom Count of 21 .科学的研究の応用

Analgesic Properties

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine and its analogues have been studied for their analgesic properties. For instance, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, a lead compound for long-acting analgesia, has been characterized using NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).

Anti-Inflammatory and Anti-Proliferative Activities

Research on N-acyl-N-phenyl ureas of piperidine and substituted piperidines, including 4-phenyl derivatives, has shown significant anti-inflammatory and anti-proliferative activities. These compounds have been evaluated for their potential in treating conditions like inflammation and cancer (Ranise et al., 2001).

Bioactivity in Leukemia Treatment

The synthesis and bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been explored. Preliminary tests indicated that this compound has effective cellular growth inhibition against K562 cells, suggesting potential anti-leukemia properties (Wang et al., 2009).

Anti-HIV Activity

In the context of HIV treatment, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity has been developed. This compound showed high CCR5 binding affinity and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

作用機序

Target of Action

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is a synthetic opioid, similar to fentanyl . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

This compound acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the release of nociceptive (pain) neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its similarity to fentanyl, it can be inferred that it has a high lipid solubility, leading to a rapid onset of action . It is likely metabolized in the liver and excreted in urine .

Result of Action

The activation of opioid receptors by N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine results in a decrease in the perception of pain, potentially leading to a state of euphoria . It can also cause severe adverse effects including addiction, respiratory depression, and even death .

Action Environment

The action, efficacy, and stability of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while individual factors like genetics can influence its metabolism and action .

特性

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMDXDQUYIWEKB-OUHXUHDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662168 | |

| Record name | Despropionyl fentanyl-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189466-15-6 | |

| Record name | Despropionyl fentanyl-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)